(R)-1-Cbz-2-isopropyl-piperazine
Overview
Description
®-1-Cbz-2-isopropyl-piperazine: is a chiral piperazine derivative that has garnered interest in various fields of scientific research The compound features a carbobenzyloxy (Cbz) protecting group attached to the nitrogen atom, and an isopropyl group at the second position of the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Cbz-2-isopropyl-piperazine typically involves the following steps:
Protection of Piperazine: The piperazine ring is first protected using a carbobenzyloxy (Cbz) group. This is achieved by reacting piperazine with benzyl chloroformate in the presence of a base such as sodium carbonate.
Introduction of Isopropyl Group: The protected piperazine is then subjected to alkylation with isopropyl bromide under basic conditions to introduce the isopropyl group at the second position.
Purification: The final product is purified using techniques such as column chromatography to obtain ®-1-Cbz-2-isopropyl-piperazine in high purity.
Industrial Production Methods: Industrial production of ®-1-Cbz-2-isopropyl-piperazine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ®-1-Cbz-2-isopropyl-piperazine can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed on the piperazine ring, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA, under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Alkyl halides, sulfonates, in the presence of bases like potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
Chemistry: ®-1-Cbz-2-isopropyl-piperazine is used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules
Biology: In biological research, ®-1-Cbz-2-isopropyl-piperazine is employed in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways and mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its structural features enable the exploration of novel drug candidates with improved efficacy and selectivity.
Industry: In the industrial sector, ®-1-Cbz-2-isopropyl-piperazine is utilized in the production of specialty chemicals and advanced materials. Its versatility in chemical transformations makes it a valuable building block for various industrial processes.
Mechanism of Action
The mechanism of action of ®-1-Cbz-2-isopropyl-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and influencing biological pathways. For example, it may act as an enzyme inhibitor by occupying the active site and preventing substrate binding, thereby regulating metabolic processes.
Comparison with Similar Compounds
(S)-1-Cbz-2-isopropyl-piperazine: The enantiomer of ®-1-Cbz-2-isopropyl-piperazine, differing in the spatial arrangement of the isopropyl group.
1-Cbz-4-isopropyl-piperazine: A structural isomer with the isopropyl group at the fourth position of the piperazine ring.
1-Cbz-2-methyl-piperazine: A derivative with a methyl group instead of an isopropyl group at the second position.
Uniqueness: ®-1-Cbz-2-isopropyl-piperazine is unique due to its specific chiral configuration and the presence of both the Cbz protecting group and the isopropyl substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
benzyl (2R)-2-propan-2-ylpiperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12(2)14-10-16-8-9-17(14)15(18)19-11-13-6-4-3-5-7-13/h3-7,12,14,16H,8-11H2,1-2H3/t14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWXPQWZXLALDC-AWEZNQCLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNCCN1C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CNCCN1C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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